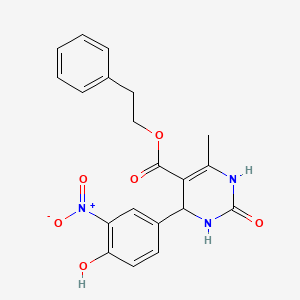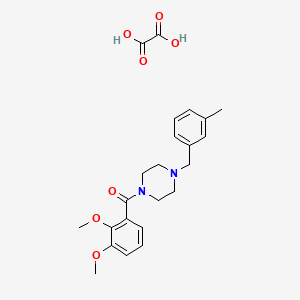![molecular formula C19H27ClN2O5S B5004617 [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-[4-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B5004617.png)
[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-[4-(hydroxymethyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-[4-(hydroxymethyl)piperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, a piperidine ring with a methylsulfonyl substituent, and a hydroxymethyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-[4-(hydroxymethyl)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the chlorinated phenyl group: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Attachment of the methylsulfonyl group: This step involves the sulfonylation of the piperidine ring using reagents like methylsulfonyl chloride.
Formation of the hydroxymethyl group: This can be achieved through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.
Purification processes: Utilizing techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-[4-(hydroxymethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-[4-(hydroxymethyl)piperidin-1-yl]methanone may have potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-[4-(hydroxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-[4-(hydroxymethyl)piperidin-1-yl]methanone is unique due to its specific combination of functional groups and its potential applications in various fields. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound’s diverse structure allows for a broader range of applications in scientific research and industry.
Propriétés
IUPAC Name |
[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-[4-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O5S/c1-28(25,26)22-10-6-16(7-11-22)27-18-3-2-15(12-17(18)20)19(24)21-8-4-14(13-23)5-9-21/h2-3,12,14,16,23H,4-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBWBAWXXGNBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCC(CC3)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3,5-Dinitropyridin-4-yl)amino]benzoic acid](/img/structure/B5004534.png)
![1-Methoxy-2-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5004542.png)

![1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5004554.png)

![3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B5004582.png)
![2-{[1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5004584.png)
![5-[[3-(Dimethylamino)phenyl]iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B5004591.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5004598.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5004605.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5004628.png)
![N~1~-benzyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5004632.png)
![2-methoxy-N-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5004638.png)
